molecular formula C22H28N+O4I- B1139274 O-Methylisocorydine iodomethylate CAS No. 5489-15-6

O-Methylisocorydine iodomethylate

Cat. No.: B1139274
CAS No.: 5489-15-6
M. Wt: 497.37 g/mol
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Methylisocorydine iodomethylate involves the methylation of isocorydine followed by iodination. The specific reaction conditions and reagents used in the synthesis are not widely documented, but it generally involves the use of methylating agents and iodine sources under controlled conditions.

Industrial Production Methods

Industrial production of this compound is typically carried out in cGMP (current Good Manufacturing Practice) synthesis workshops. These facilities ensure high purity and quality of the compound, with production scales ranging from kilograms to metric tons. The compound is produced under stringent conditions to maintain its efficacy and safety.

Chemical Reactions Analysis

Types of Reactions

O-Methylisocorydine iodomethylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to O-Methylisocorydine iodomethylate include:

Uniqueness

This compound is unique due to its specific ganglion-blocking properties and its high sympathetic/parasympathetic activity ratio. This makes it particularly effective in certain therapeutic applications compared to other similar compounds.

Properties

IUPAC Name

2-(naphthalen-1-ylmethylsulfanyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS/c22-18-16-10-3-4-11-17(16)20-19(21-18)23-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMUAFGFUZYCDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NC4=CC=CC=C4C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10970220
Record name 2-{[(Naphthalen-1-yl)methyl]sulfanyl}quinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5489-15-6
Record name 2-{[(Naphthalen-1-yl)methyl]sulfanyl}quinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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